molecular formula C4H6O3 B13331233 Methyl 3-hydroxyacrylate

Methyl 3-hydroxyacrylate

Cat. No.: B13331233
M. Wt: 102.09 g/mol
InChI Key: FVYNPFNRUNVROH-NSCUHMNNSA-N
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Description

Methyl 3-hydroxyacrylate is an organic compound with the molecular formula C4H6O3. It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group attached to the third carbon of the acrylate chain. This compound is of significant interest in organic synthesis and polymer chemistry due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyacrylate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxyacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the reaction of methyl acrylate with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate. This method provides a direct route to the hydroxylated product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved safety, higher efficiency, and better control over reaction conditions. For example, the reaction of methyl acrylate with hydrogen peroxide can be carried out in a tubular reactor, allowing for continuous production of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxyacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxyacrylate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the acrylate moiety can undergo polymerization and addition reactions. These properties make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxyacrylate is unique due to the presence of both a hydroxyl group and an acrylate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and polymer chemistry.

Properties

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

methyl (E)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h2-3,5H,1H3/b3-2+

InChI Key

FVYNPFNRUNVROH-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/O

Canonical SMILES

COC(=O)C=CO

Origin of Product

United States

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